molecular formula C6H12O3P- B14455550 Cyclopentyl methylphosphonate CAS No. 73207-99-5

Cyclopentyl methylphosphonate

Cat. No.: B14455550
CAS No.: 73207-99-5
M. Wt: 163.13 g/mol
InChI Key: NNEOGNGGOICVAB-UHFFFAOYSA-M
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Description

Cyclopentyl methylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl methylphosphonate can be synthesized through a three-stage route starting from commercially available trimethyl phosphite. The process involves partial transesterification with alcohols in the presence of a sodium catalyst to form mixed phosphites, followed by an Arbusov reaction with methyl iodide to yield alkyl methyl methylphosphonates. Selective demethylation using bromotrimethylsilane, followed by methanolysis of the phosphorus silyl esters, produces the desired hydrogen phosphonates .

Industrial Production Methods

Industrial production methods for this compound typically involve the same synthetic routes as laboratory methods but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for demethylation, methyl iodide for the Arbusov reaction, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions include alkyl or aryl phosphonates, phosphonic acids, and phosphine oxides, depending on the specific reaction and conditions employed .

Scientific Research Applications

Cyclopentyl methylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which cyclopentyl methylphosphonate exerts its effects involves its interaction with molecular targets containing phosphorus. The stable C—P bond allows it to participate in biochemical reactions without breaking down easily. This stability is crucial for its role in various applications, including as a precursor for other phosphorus-containing compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclopentyl methylphosphonate include other alkyl and aryl phosphonates, such as:

  • Cyclohexyl methylphosphonate
  • Phenyl methylphosphonate
  • Ethyl methylphosphonate

Uniqueness

This compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that influence its reactivity and stability. This makes it particularly useful in applications where a stable yet reactive phosphorus compound is required .

Properties

CAS No.

73207-99-5

Molecular Formula

C6H12O3P-

Molecular Weight

163.13 g/mol

IUPAC Name

cyclopentyloxy(methyl)phosphinate

InChI

InChI=1S/C6H13O3P/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3,(H,7,8)/p-1

InChI Key

NNEOGNGGOICVAB-UHFFFAOYSA-M

Canonical SMILES

CP(=O)([O-])OC1CCCC1

Origin of Product

United States

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